molecular formula C2H2ClN3 B1630318 3-Chloro-1,2,4-triazole CAS No. 6818-99-1

3-Chloro-1,2,4-triazole

Cat. No. B1630318
CAS RN: 6818-99-1
M. Wt: 103.51 g/mol
InChI Key: QGOUKZPSCTVYLX-UHFFFAOYSA-N
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Description

3-Chloro-1,2,4-triazole is a compound with the CAS Number: 6818-99-1 . It is used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . It is a pale yellow to off-white solid .


Molecular Structure Analysis

The molecular weight of 3-Chloro-1,2,4-triazole is 103.51 . Its IUPAC name is 3-chloro-1H-1,2,4-triazole and its InChI code is 1S/C2H2ClN3/c3-2-4-1-5-6-2/h1H, (H,4,5,6) .


Physical And Chemical Properties Analysis

3-Chloro-1,2,4-triazole is a pale yellow to off-white solid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Supramolecular Interactions of 1,2,3-Triazoles

1,2,3-Triazoles, including derivatives similar to 3-Chloro-1,2,4-triazole, are highlighted for their unique combination of facile accessibility and diverse supramolecular interactions. These properties enable significant applications in supramolecular and coordination chemistry, such as anion recognition, catalysis, and photochemistry. The nitrogen-rich triazole facilitates complexation of anions through hydrogen and halogen bonding, showcasing its potential beyond click chemistry applications (Schulze & Schubert, 2014).

Growth Inhibition and Chlorophyll Synthesis

Research on 3-Amino-1,2,4-Triazole, a structurally related compound, has shown its ability to inhibit growth and chlorophyll synthesis in plants. This effect is attributed not to the structural similarity of the triazole ring to the pyrrole ring of chlorophyll but to a direct impact on plastid development, influencing the pigment content of the plastids. This finding suggests the potential utility of triazole derivatives in studying plant growth and development mechanisms (Wolf, 1962).

Click Chemistry and Drug Discovery

Click chemistry, particularly the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, has found extensive applications in drug discovery. The resulting triazole products are not merely passive linkers; they engage with biological targets through hydrogen bonding and dipole interactions, highlighting the functional versatility of triazoles in medicinal chemistry (Kolb & Sharpless, 2003).

Corrosion Inhibition

Triazole derivatives, including 3-Chloro-1,2,4-triazole, are effective as corrosion inhibitors for metals in acidic media. Their ability to adsorb onto metal surfaces and form protective layers is crucial for preventing corrosion, which is of significant interest in the field of materials science. The relationship between the molecular structure of these compounds and their inhibition efficiency has been a subject of extensive study, demonstrating the practical applications of triazole derivatives in extending the lifespan of metal components and structures (Li et al., 2007).

Antimicrobial and Antifungal Properties

The 1,2,3-triazole ring, a core component in derivatives including 3-Chloro-1,2,4-triazole, is recognized for its antimicrobial, antiviral, and antitumor effects. Its ability to mimic different functional groups makes it a versatile bioisostere for synthesizing new active molecules. This adaptability underscores the potential of triazole derivatives in developing novel antimicrobial and antifungal agents, reflecting their significant medicinal value (Bonandi et al., 2017).

Safety And Hazards

3-Chloro-1,2,4-triazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

Compounds containing the 1,2,4-triazole ring, such as 3-Chloro-1,2,4-triazole, continue to attract attention due to their significant antibacterial activity and potential as antimicrobial agents . Further investigations on this scaffold could harness its optimum antibacterial potential and help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

5-chloro-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOUKZPSCTVYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064480
Record name 3-Chloro-1,2,4-triazole
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Molecular Weight

103.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,2,4-triazole

CAS RN

6818-99-1
Record name 5-Chloro-1H-1,2,4-triazole
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Record name 1H-1,2,4-Triazole, 5-chloro-
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Record name 6818-99-1
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Record name 1H-1,2,4-Triazole, 5-chloro-
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Record name 3-Chloro-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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